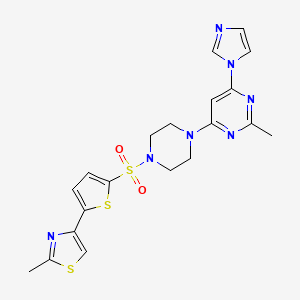

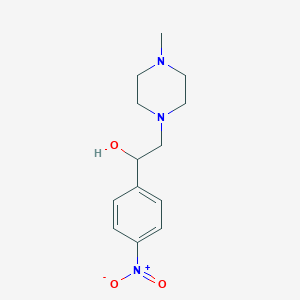

![molecular formula C17H17Cl2F3N4S B2542731 N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea CAS No. 338406-48-7](/img/structure/B2542731.png)

N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to be a sulfur-containing derivative with a thiourea group, which is a functional group consisting of sulfur, nitrogen, and hydrogen atoms. Thioureas are known for their various biological activities and are often synthesized for pharmaceutical applications. The presence of chloro and trifluoromethyl groups suggests that the compound may have significant chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related sulfur-containing derivatives has been reported in the literature. For instance, N-methylthiourea derivatives of amphetamine were synthesized and evaluated for their biological activity . Although the exact synthesis of the compound is not detailed in the provided papers, the methodologies described for similar compounds involve multi-step synthetic routes, often starting with substituted anilines or their derivatives. These processes may include reactions with thiocyanates, halogenation, and condensation steps .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiourea moiety, which can influence the electronic distribution and reactivity of the molecule. The chloro and trifluoromethyl groups attached to the aromatic rings in the compound likely contribute to its electronic properties and could affect its binding affinity to biological targets. Spectral studies are typically employed to confirm the structures of newly synthesized compounds, as mentioned in the synthesis of related fluorinated benzothiazines .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their nucleophilic nitrogen atoms. They can undergo halogenation, alkylation, and acylation reactions. The presence of electron-withdrawing groups such as chloro and trifluoromethyl may enhance the electrophilic character of adjacent carbon atoms, facilitating nucleophilic aromatic substitution reactions. The synthesis of related compounds involves cyclization and condensation reactions, which are common in the formation of heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can vary widely depending on the substituents attached to the thiourea core. The presence of chloro and trifluoromethyl groups is likely to increase the compound's lipophilicity, which could influence its solubility and membrane permeability. These properties are crucial for the pharmacokinetic profile of potential drug candidates. The biological activities of similar compounds have been evaluated, with some showing depressor effects in dogs and antiobesity effects in rats, indicating the potential for diverse pharmacological effects .

科学的研究の応用

Synthesis and Characterization

- Researchers have synthesized sulfur-containing derivatives of amphetamine, including N-methylthiourea derivatives, exploring their depressor effects and anti-obesity properties in animal models. The focus on sulfur derivatives provides insight into chemical reactivity and potential biological applications (Foye & Sane, 1977).

- Ethyl chloroformate derivatives have been utilized for the characterization of protein amino acids, demonstrating the utility of such derivatives in enhancing detection sensitivity in gas chromatography/mass spectrometry (Vatankhah & Moini, 1994).

Chemical Reactivity

- A study on the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine resulted in the synthesis of furan derivatives, indicating the compound's role in facilitating complex organic transformations (Zhao et al., 2020).

- The synthesis of various tricyclic and tetracyclic thienopyridine derivatives has been explored, revealing the compound's utility in generating structures with potential antiarrhythmic activities (Abdel-Hafez et al., 2009).

Molecular Structure Analysis

- The crystal structure of certain derivatives indicates significant interactions within the molecules, contributing to the understanding of molecular conformations and intermolecular forces (Zhang, Zhang, & Guo, 2009).

Application in Synthesis of New Compounds

- Studies on the synthesis of new cyanopyridine-thione and thieno[2,3-b]pyridine derivatives highlight the compound's role as a precursor in generating structures with potential biological activities, showcasing its significance in medicinal chemistry (Mohamed et al., 2007).

作用機序

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of the reaction .

将来の方向性

特性

IUPAC Name |

1-[(4-chlorophenyl)methyl]-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2F3N4S/c1-23-16(27)26(10-11-2-4-13(18)5-3-11)7-6-24-15-14(19)8-12(9-25-15)17(20,21)22/h2-5,8-9H,6-7,10H2,1H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQSRODCNVCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(CCNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B2542652.png)

![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)methanesulfonamide](/img/structure/B2542656.png)

![3-(aminomethyl)-7-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2542658.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2542659.png)

![6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2542663.png)

![N-[(4-chlorophenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2542665.png)

![4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2542666.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide](/img/structure/B2542667.png)

![N-[3-(Aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride](/img/structure/B2542670.png)